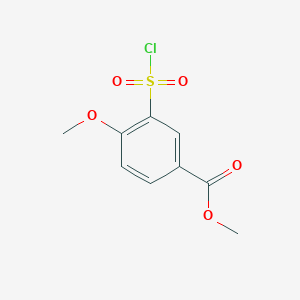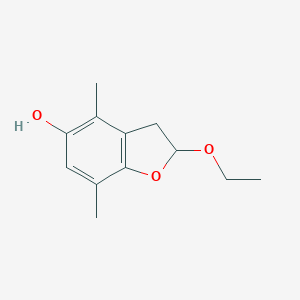
3-Hydroxy-2,6-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,6-dimethylbenzaldehyde, also known as m-Hydroxyacetophenone, is a chemical compound with the molecular formula C9H10O2. It is a white crystalline solid with a sweet, floral odor and is widely used in the pharmaceutical industry.
Mécanisme D'action
The exact mechanism of action of 3-Hydroxy-2,6-dimethylbenzaldehyde is not yet fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including the inhibition of oxidative stress, inflammation, and the activation of signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-Hydroxy-2,6-dimethylbenzaldehyde has a wide range of biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from oxidative stress and damage. It also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been found to possess antimicrobial properties, which can help fight against bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Hydroxy-2,6-dimethylbenzaldehyde in lab experiments is that it is readily available and relatively inexpensive. It also has a wide range of potential applications, which makes it a versatile compound for research. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in various experimental settings.
Orientations Futures
There are several potential future directions for research on 3-Hydroxy-2,6-dimethylbenzaldehyde. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of Alzheimer's disease. Additional studies are needed to further investigate its mechanism of action and potential therapeutic applications. Other potential future directions for research include its use as an antimicrobial agent and its potential applications in the treatment of other inflammatory and oxidative stress-related disorders.
Conclusion
In conclusion, 3-Hydroxy-2,6-dimethylbenzaldehyde is a versatile compound with a wide range of potential applications in the pharmaceutical industry. Its antioxidant, anti-inflammatory, and antimicrobial properties make it a promising compound for further research. While its mechanism of action is not yet fully understood, ongoing studies are shedding light on its potential therapeutic applications. Further research is needed to fully understand its potential benefits and limitations.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-2,6-dimethylbenzaldehyde can be achieved through various methods, including the reaction of 3,4-dimethylphenol with chloroacetyl chloride in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2,6-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation.
Applications De Recherche Scientifique
3-Hydroxy-2,6-dimethylbenzaldehyde has been widely studied for its potential biological and pharmacological activities. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. Studies have also shown that it has potential as a neuroprotective agent and may have applications in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
179554-20-2 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3-hydroxy-2,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-9(11)7(2)8(6)5-10/h3-5,11H,1-2H3 |
Clé InChI |
ALSLMZLSIBDVQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)C)C=O |
SMILES canonique |
CC1=C(C(=C(C=C1)O)C)C=O |
Synonymes |
Benzaldehyde, 3-hydroxy-2,6-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)
![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)
![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)



![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)



